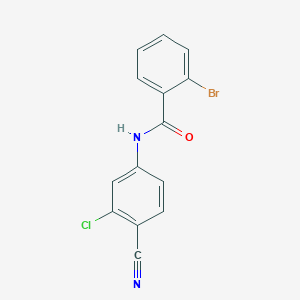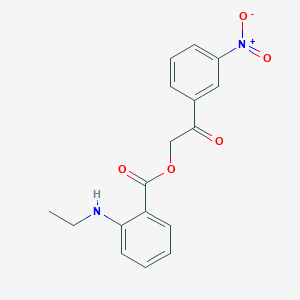
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide, also known as BCCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCCB belongs to the class of benzamide derivatives and is known for its unique chemical structure that makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is not fully understood, but it is believed to involve the selective binding of the compound to specific target proteins. This compound has been shown to bind to a range of proteins, including enzymes, receptors, and transporters, making it a versatile tool for studying protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of receptor activity, and the alteration of cellular signaling pathways. These effects make this compound a valuable tool for studying cellular processes and the mechanisms of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in lab experiments is its high selectivity for specific target proteins. This selectivity allows researchers to study the function of individual proteins and their interactions with other molecules. However, one limitation of using this compound is its relatively low potency, which can make it challenging to achieve the desired biological effect at low concentrations.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide, including the development of more potent analogs, the identification of new target proteins, and the application of this compound in vivo models. Additionally, the use of this compound in combination with other chemical probes and imaging techniques may provide new insights into the complex processes that occur within cells and tissues.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and high selectivity for specific target proteins make it a valuable tool for studying protein function and interactions. While there are limitations to its use, the future directions for the study of this compound are promising, and it is likely to remain an essential tool for researchers in the years to come.
Métodos De Síntesis
The synthesis of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide involves the reaction of this compound with various reagents such as lithium aluminum hydride, sodium cyanoborohydride, and hydrogen gas. The synthesis of this compound is a complex process that requires careful attention to detail and the use of specialized equipment.
Aplicaciones Científicas De Investigación
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its use as a chemical probe for the study of protein-protein interactions. This compound has been shown to selectively bind to specific target proteins, making it an essential tool for studying protein function and interactions.
Propiedades
IUPAC Name |
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-12-4-2-1-3-11(12)14(19)18-10-6-5-9(8-17)13(16)7-10/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFFMGGSPVCLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)
![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)
![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)
![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)

![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)
![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)


![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)